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Compound of Interest

Compound Name: Bilr 355

Cat. No.: B1667070

An In-depth Technical Guide to the BILR 355 Binding Site on HIV-1 Reverse Transcriptase

Disclaimer: Publicly available scientific literature does not contain specific experimental data on
the binding site of BILR 355 with HIV-1 reverse transcriptase (RT), including its crystal
structure or a detailed list of interacting amino acid residues. This guide provides an in-depth
overview of the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding site and the
mechanism of action of second-generation NNRTIs, which is the class of compounds to which
BILR 355 belongs. The information presented herein is based on extensive research on closely
related and well-characterized second-generation NNRTIs, such as etravirine and rilpivirine,
and is intended to serve as a proxy for understanding the likely binding characteristics of BILR
355.

Introduction

BILR 355 is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that
was under development for the treatment of HIV-1 infection. Like other NNRTIs, it is a non-
competitive inhibitor that binds to an allosteric site on the HIV-1 reverse transcriptase, an
enzyme crucial for the viral replication cycle. This binding induces a conformational change in
the enzyme, thereby inhibiting its DNA polymerase activity. Second-generation NNRTIs were
designed to be effective against HIV-1 strains that have developed resistance to first-
generation NNRTIs.

Data Presentation

While specific binding affinity data such as Ki or a detailed IC50 profile against a wide panel of
mutant viruses are not available for BILR 355 in the public domain, some in vitro efficacy data
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has been reported.

Table 1: In Vitro Efficacy of BILR 355 against HIV-1

Virus Type EC50 (ng/mL)
Wild-Type HIV-1 0.26
Common NNRTI-Resistant HIV-1 1.5-13

EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral
replication in vitro.

The NNRTI Binding Pocket: A Proxy for BILR 355
Interaction

NNRTIs bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, located approximately 10
A from the catalytic site of the DNA polymerase domain.[1] This pocket is not present in the
absence of an NNRTI and is formed upon inhibitor binding through the repositioning of several
amino acid side chains.[1]

The flexibility of second-generation NNRTIs like etravirine and rilpivirine allows them to bind to
the NNRTI pocket in multiple conformations.[2][3] This adaptability is key to their activity
against a broader range of NNRTI-resistant mutants.[2][4] It is highly probable that BILR 355
shares this characteristic.

Key Amino Acid Residues Forming the NNRTI Binding Pocket:

The NNRTI binding pocket is primarily lined by hydrophobic and aromatic amino acid residues.
Key residues that are known to interact with second-generation NNRTIs include:

e Entrance: L100, K101, K103, V106, V179, E138 (from the p51 subunit)[1]
e Core: Y181, Y188, G190, F227, W229, L234[1]

The interaction of second-generation NNRTIs with these residues, particularly through
hydrogen bonds and hydrophobic interactions, stabilizes the inhibitor within the pocket.[5] For
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instance, the diarylpyrimidine structure common to etravirine and rilpivirine allows for a
"wobble" within the pocket, accommodating mutations that would sterically hinder the binding of
first-generation NNRTIs.[2]

Mechanism of Action and Resistance

The binding of a second-generation NNRTI to the allosteric pocket induces significant
conformational changes in the reverse transcriptase enzyme. This leads to the hyper-extension
of the "thumb" domain and a distortion of the "primer grip,” which is crucial for correctly
positioning the nucleic acid substrate for polymerization.[6][7] Ultimately, this prevents the
addition of nucleotides to the growing DNA chain.

Resistance to NNRTIs arises from mutations in the amino acid residues that line the binding
pocket. These mutations can reduce the binding affinity of the inhibitor through steric hindrance
or by altering the electronic environment of the pocket.

Table 2: Key Resistance Mutations for Second-Generation NNRTIs

Mutation Effect on Second-Generation NNRTIs

Often confers resistance to first-generation
K103N NNRTIs, but second-generation NNRTIs can

retain activity.[4]

Common resistance mutation for first-generation
Y181Cl/I NNRTIs; second-generation NNRTIs are

designed to be active against these mutants.[8]

Can reduce susceptibility to rilpivirine and

E138K .

etravirine.[9]

When present with other mutations, can
M184l : . :

contribute to rilpivirine resistance.[9]

Can reduce susceptibility to etravirine and
Y188L

rilpivirine.[4]

This combination of mutations can reduce the
L100I + K103N o o
susceptibility to rilpivirine.[10]
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Experimental Protocols

Detailed experimental protocols for BILR 355 are not available. The following are
representative protocols for key experiments used in the characterization of NNRTISs.

Protocol 1: HIV-1 Reverse Transcriptase Enzyme
Inhibition Assay

This assay measures the ability of a compound to inhibit the DNA polymerase activity of
recombinant HIV-1 RT.

Materials:

e Recombinant HIV-1 Reverse Transcriptase (purified)

e Poly(rA)-oligo(dT) template-primer

e [BH]-dTTP (radiolabeled deoxythymidine triphosphate)

o Reaction buffer (e.g., 50 mM Tris-HCI pH 7.8, 60 mM KCI, 10 mM MgClz, 1 mM DTT)
e Test compound (e.g., BILR 355) dissolved in DMSO

¢ Trichloroacetic acid (TCA)

o Glass fiber filters

« Scintillation fluid and counter

Methodology:

Prepare serial dilutions of the test compound in DMSO.

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [H]-dTTP.

Add the test compound dilution or DMSO (for control) to the reaction mixture.

Initiate the reaction by adding the recombinant HIV-1 RT.
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 Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

» Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

o Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
o Wash the filters with TCA and then ethanol to remove unincorporated [*H]-dTTP.

» Dry the filters and place them in scintillation vials with scintillation fluid.

e Measure the radioactivity using a scintillation counter.

o Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control and determine the IC50 value by non-linear regression analysis.

Protocol 2: In Vitro Selection of NNRTI-Resistant HIV-1

This protocol is used to generate and identify viral mutations that confer resistance to an
NNRTI.

Materials:

HIV-1 laboratory strain (e.g., NL4-3)

Susceptible host cells (e.g., MT-4 cells or peripheral blood mononuclear cells)

Cell culture medium and supplements

Test compound (e.g., BILR 355)

p24 antigen ELISA kit

DNA sequencing reagents and equipment

Methodology:

« Infect susceptible host cells with a known amount of HIV-1.
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Culture the infected cells in the presence of the test compound at a starting concentration
around its EC50.

Monitor viral replication by measuring p24 antigen levels in the culture supernatant.
When viral replication is detected (breakthrough), harvest the virus-containing supernatant.

Use the harvested virus to infect fresh cells, and increase the concentration of the test
compound (typically 2- to 3-fold).

Repeat this passage process for multiple rounds, gradually escalating the drug
concentration.

Once the virus can replicate at a significantly higher drug concentration compared to the
starting concentration, isolate the viral RNA from the supernatant.

Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene.

Sequence the amplified DNA to identify mutations that have arisen in the reverse
transcriptase gene.

These mutations are then further characterized for their contribution to the resistance
phenotype.

Mandatory Visualization
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Caption: Mechanism of action of BILR 355 on HIV-1 Reverse Transcriptase.
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Caption: General workflow for in vitro selection of NNRTI-resistant HIV-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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